![molecular formula C14H20N2O4S B4395340 N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)
N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide
Descripción general
Descripción
N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide, commonly known as CPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancers, including breast, lung, and renal cell carcinomas. CPA has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
CPA acts as a competitive inhibitor of N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide, CPA disrupts the pH regulation in tumor cells, leading to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
CPA has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, CPA has been found to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a key regulator of tumor angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPA in lab experiments is its high selectivity for N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide, which minimizes off-target effects. However, its low solubility in aqueous solutions can pose a challenge in its formulation and delivery. Moreover, the lack of clinical data on CPA limits its translational potential.
Direcciones Futuras
1. Development of novel CPA analogs with improved solubility and pharmacokinetic properties.
2. Investigation of the combination of CPA with other targeted therapies for cancer treatment.
3. Evaluation of the efficacy of CPA in animal models of cancer.
4. Identification of biomarkers that predict the response to CPA treatment.
5. Exploration of the potential use of CPA in other diseases, such as glaucoma and epilepsy.
In conclusion, CPA is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its selective inhibition of N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide and its ability to enhance the efficacy of chemotherapy drugs make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential clinical application.
Aplicaciones Científicas De Investigación
CPA has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells by targeting N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide, which is involved in the regulation of pH in tumor microenvironments. In addition, CPA has been found to enhance the efficacy of chemotherapy drugs when used in combination with them.
Propiedades
IUPAC Name |
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(17)15-13-9-12(7-8-14(13)20-2)21(18,19)16-11-5-3-4-6-11/h7-9,11,16H,3-6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSLQYVQLSHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



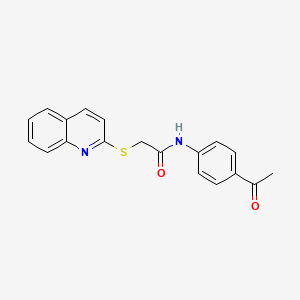
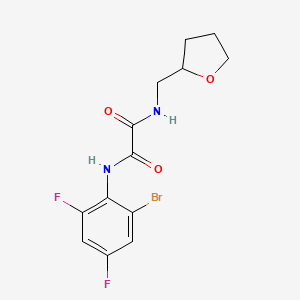
![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![methyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4395308.png)
![1-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4395309.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)
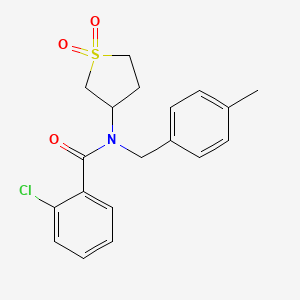
![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)
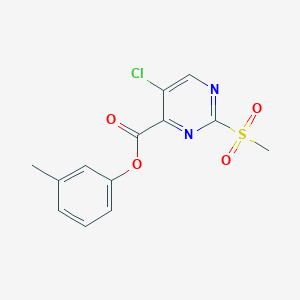

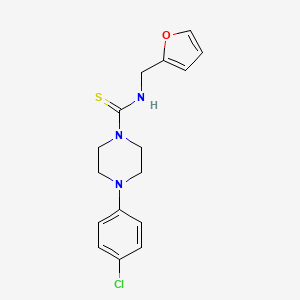
![N-cyclohexyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395352.png)